An In-depth Technical Guide to the Chemical Properties of (R)-3-Hydroxybutanenitrile
An In-depth Technical Guide to the Chemical Properties of (R)-3-Hydroxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-3-Hydroxybutanenitrile. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and synthetic utility of this chiral molecule.
Core Chemical Properties
(R)-3-Hydroxybutanenitrile is a chiral molecule containing both a hydroxyl and a nitrile functional group. These groups dictate its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 3-hydroxybutanenitrile. It is important to note that some of these properties have been reported for the racemic mixture.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.10 g/mol | [1] |
| Boiling Point | 214 °C (lit.) | [2] |
| Density | 0.976 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n²⁰/D) | 1.429 (lit.) | [2] |
| Solubility | Soluble in water, ethanol, and methanol. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (R)-3-Hydroxybutanenitrile. Below are the expected spectral features based on its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum of (R)-3-Hydroxybutanenitrile is expected to show distinct signals corresponding to the different proton environments in the molecule. A representative ¹H NMR spectrum for 3-hydroxybutyronitrile is available.[3]
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -OH | Broad singlet | s |
| -CH(OH)- | Multiplet | m |
| -CH₂-CN | Multiplet | m |
| -CH₃ | Doublet | d |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CN | 118-125 |
| -CH(OH)- | 60-70 |
| -CH₂-CN | 25-35 |
| -CH₃ | 20-30 |
IR Spectroscopy
The infrared spectrum reveals the presence of the key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch | 3600-3200 | Strong, Broad |
| C-H (sp³) | Stretch | 3000-2850 | Medium-Strong |
| C≡N | Stretch | 2260-2240 | Sharp, Medium |
| C-O | Stretch | 1260-1000 | Strong |
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and analysis of (R)-3-Hydroxybutanenitrile.
Enantioselective Synthesis
An efficient method for the synthesis of (R)-3-Hydroxybutanenitrile is through the enzymatic reduction of 3-oxobutanenitrile. This approach offers high enantioselectivity. A similar enzymatic reduction has been successfully used for the synthesis of (R)-3-hydroxypentanenitrile.[4]
Methodology: Enzymatic Reduction of 3-Oxobutanenitrile
-
Enzyme and Cofactor Preparation: A recombinant ketoreductase enzyme that exhibits (R)-selectivity is expressed in a suitable host, such as E. coli. A cofactor regeneration system, for example, using glucose dehydrogenase and glucose, is prepared to ensure a continuous supply of NADPH.
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), 3-oxobutanenitrile is added as the substrate. The ketoreductase, NADPH, and the cofactor regeneration system are then introduced.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
-
Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (R)-3-Hydroxybutanenitrile. Further purification can be achieved by vacuum distillation or column chromatography.
References
- 1. 3-Hydroxybutanenitrile | C4H7NO | CID 107273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. 3-HYDROXYBUTYRONITRILE(4368-06-3) 1H NMR [m.chemicalbook.com]
- 4. Efficient synthesis of (R)-3-hydroxypentanenitrile in high enantiomeric excess by enzymatic reduction of 3-oxopentanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
